Structural Differentiation from Des-Hydroxy N1-Phenyl/N1-Benzyl Triazole-4-Carboxamides
The target compound contains a secondary alcohol at the N1-phenylethyl substituent (calculated tPSA ≈ 100 Ų, 2 H-bond donors, 6 H-bond acceptors), whereas the closest des-hydroxy analogs—such as N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide—lack this H-bond donor entirely (tPSA ≈ 80 Ų, 1 H-bond donor, 5 H-bond acceptors) . The additional hydroxyl group is predicted to increase aqueous solubility and modulate permeability, as observed across diverse chemotypes where a single hydroxyl addition reduces logP by approximately 0.5–1.0 units [1].
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 2 H-bond donors, tPSA ≈ 100 Ų (calculated from SMILES: C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=CC(=C3)C#N)O) |
| Comparator Or Baseline | N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: 1 H-bond donor, tPSA ≈ 80 Ų (estimated). |
| Quantified Difference | Δ HBD = +1; Δ tPSA ≈ +20 Ų; predicted Δ logP ≈ −0.5 to −1.0. |
| Conditions | In silico physicochemical property calculation (SMILES-based). No experimental logP or solubility data for the target compound are publicly available. |
Why This Matters
Enhanced H-bond donor capacity and polar surface area are critical parameters for optimizing aqueous solubility and reducing passive membrane permeability, directly influencing oral bioavailability and formulation strategy.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
